molecular formula C17H18FN5 B12247839 1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

Cat. No.: B12247839
M. Wt: 311.36 g/mol
InChI Key: GQKOLCWQEGZTEQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine typically involves multiple steps, including cyclization, substitution, and protection-deprotection reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is unique due to its specific structural features and the presence of both fluorophenyl and imidazopyridinyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C17H18FN5/c1-21-16-15(3-2-8-19-16)20-17(21)23-11-9-22(10-12-23)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3

InChI Key

GQKOLCWQEGZTEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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